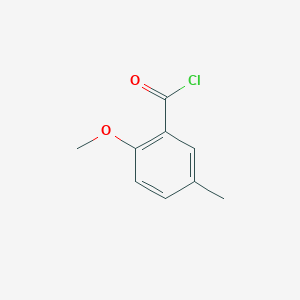

2-Methoxy-5-methylbenzoyl chloride

説明

Significance as a Synthetic Intermediate in Organic Chemistry

The utility of 2-methoxy-5-methylbenzoyl chloride in organic synthesis is primarily due to the reactive acyl chloride functional group. This group readily participates in reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its role as a building block for constructing more complex molecular architectures.

The substituents on the aromatic ring, the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, play a crucial role in modulating the reactivity of the acyl chloride and influencing the properties of the resulting products. The methoxy group, being an electron-donating group, can influence the electronic environment of the aromatic ring and the carbonyl carbon.

A notable application of related methoxy-substituted benzoyl chlorides is in the synthesis of intermediates for pharmaceuticals and other biologically active compounds. For instance, the broader class of methoxybenzoyl chlorides is used in the creation of compounds for treating psychiatric disorders and in the development of herbicides. researchgate.net While direct research on this compound is specific, the reactivity patterns of analogous compounds suggest its potential in similar synthetic strategies. The synthesis of various derivatives is often a key focus, taking advantage of the acyl chloride's ability to undergo nucleophilic substitution.

Overview of Academic Research Trajectories and Scope

Academic research involving compounds structurally similar to this compound often falls within the realm of synthetic methodology and medicinal chemistry. The development of efficient synthetic routes to access such substituted benzoyl chlorides and their subsequent elaboration into target molecules is a common theme. For example, research on related compounds has focused on optimizing reaction conditions to improve yields and minimize waste, which is a critical aspect of green chemistry principles. researchgate.net

The compound serves as an important intermediate in the synthesis of a variety of organic molecules. Research trajectories often explore its use in creating new chemical entities with potential applications in materials science and pharmaceuticals. The structural framework provided by this compound can be a key component in designing molecules with specific electronic and steric properties.

Below is a table summarizing the key properties of this compound and a related compound for comparative analysis.

| Property | This compound | 5-Chloro-2-methoxybenzoyl chloride |

| CAS Number | 25045-35-6 chemsrc.com | 29568-33-0 nih.gov |

| Molecular Formula | C9H9ClO2 | C8H6Cl2O2 nih.gov |

| Molecular Weight | 184.62 g/mol | 205.03 g/mol nih.gov |

The study of such compounds contributes to the broader understanding of structure-activity relationships, where slight modifications to the molecular structure can lead to significant changes in chemical reactivity and biological activity.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZYRMVAZDBSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557620 | |

| Record name | 2-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25045-35-6 | |

| Record name | 2-Methoxy-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Methoxy 5 Methylbenzoyl Chloride

Classical Preparative Routes to 2-Methoxy-5-methylbenzoyl Chloride

The most conventional and widely practiced methods for synthesizing this compound involve the direct conversion of its corresponding carboxylic acid using standard chlorinating agents.

Conversion from 2-Methoxy-5-methylbenzoic Acid

The primary and most direct route to this compound is the chemical modification of 2-Methoxy-5-methylbenzoic acid. This process is a cornerstone of acyl chloride synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. This transformation is a fundamental reaction in organic chemistry, enabling the conversion of a relatively stable carboxylic acid into a highly reactive acyl chloride, which can then be used in a variety of subsequent reactions, such as esterifications and amidations. wikipedia.orgresearchgate.net

The general transformation can be depicted as follows: C₉H₁₀O₃ (2-Methoxy-5-methylbenzoic acid) + Chlorinating Agent → C₉H₉ClO₂ (this compound) + Byproducts

Role of Chlorinating Reagents in Acyl Chloride Formation

The success of the conversion from a carboxylic acid to an acyl chloride hinges on the choice of the chlorinating reagent. Several reagents are commonly employed for this purpose, each with its own set of advantages and reaction conditions.

Thionyl Chloride (SOCl₂): Thionyl chloride is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgprepchem.comprepchem.com The reaction is often carried out neat (without a solvent) or in an inert solvent. commonorganicchemistry.com A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. wikipedia.org The reaction can be catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgtaylorandfrancis.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. wikipedia.orgwikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) and is also catalyzed by a small amount of DMF. commonorganicchemistry.comreddit.com The catalyst reacts with oxalyl chloride to form an active imidoyl chloride intermediate, which then facilitates the chlorination of the carboxylic acid. wikipedia.org While more expensive than thionyl chloride, its mildness can be advantageous for substrates with sensitive functional groups. wikipedia.orgwikipedia.org

Comparison of Common Chlorinating Agents

| Reagent | Typical Conditions | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often at reflux. commonorganicchemistry.com Catalytic DMF can be used. wikipedia.orgtaylorandfrancis.com | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. wikipedia.org |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) at room temperature. commonorganicchemistry.com Requires catalytic DMF. commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂. wikipedia.org |

| Phosphorus Trichloride (PCl₃) | Often requires excess reagent. wikipedia.org | H₃PO₃ (phosphorous acid) | A less common but viable option. |

Advanced Synthetic Approaches for this compound

Beyond the classical methods, more complex and sometimes more efficient synthetic strategies have been developed, including those that build the molecule from different starting materials.

Grignard-Based Methodologies

Grignard reagents offer an alternative pathway for the synthesis of benzoyl chlorides. In a relevant example, a Grignard reagent, 2-methyl-3-methoxyphenyl magnesium chloride, is reacted with double (trichloromethyl) carbonate (triphosgene) in the presence of organic solvents to produce the corresponding benzoyl chloride. google.com This type of synthesis involves the formation of a carbon-carbon bond, allowing for the construction of the benzoyl chloride from a different set of precursors. The reaction is carefully controlled at low temperatures. google.com

A patent describes the synthesis of a similar compound, 2-methyl-3-methoxybenzoyl chloride, by synchronously adding a Grignard reagent and a solution of triphosgene (B27547) to a reaction vessel containing a catalyst like triethylamine (B128534). google.com This highlights the utility of Grignard reactions in constructing substituted benzoyl chlorides.

Multi-Step Syntheses from Diverse Precursors

This compound can also be the product of a multi-step synthetic sequence starting from more basic or differently functionalized precursors. For example, the synthesis of the precursor 2-methoxy-5-chlorobenzoic acid has been achieved through the chlorination of 2-methoxybenzoic acid. google.com This intermediate could then be converted to the corresponding acyl chloride.

Another documented multi-step process involves the methylation of 5-chlorosalicylic acid to produce methyl-5-chloro-2-methoxybenzoate. google.com This ester can then be hydrolyzed to the carboxylic acid and subsequently treated with a chlorinating agent like thionyl chloride to yield the final acyl chloride product. google.com These multi-step routes provide flexibility in synthesis, allowing for the use of various starting materials.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. In the context of this compound synthesis, these principles can be applied in several ways.

One area of focus is the use of catalysts to improve reaction efficiency and reduce waste. Immobilized catalysts, for instance, can be used in the preparation of acyl chlorides. google.com These catalysts can be easily recovered from the reaction mixture by filtration and reused, which lowers costs and reduces waste discharge. google.com

Another green chemistry approach involves exploring alternative solvents. Research has been conducted on the use of bio-based solvents like Cyrene™ as a replacement for traditional, often toxic, dipolar aprotic solvents such as DMF and dichloromethane in amide synthesis from acid chlorides. rsc.org The use of water as a solvent has also been investigated for certain acylation reactions, although the inherent reactivity of acid chlorides with water presents a significant challenge. tandfonline.comresearchgate.net

Furthermore, developing catalytic methods that avoid the use of stoichiometric, waste-generating reagents like thionyl chloride or oxalyl chloride is a key goal. While not yet standard for this specific compound, research into catalytic conversions of carboxylic acids to acyl chlorides represents an important frontier in green chemistry. google.com

Development of Environmentally Benign Reaction Conditions and Reagents

The synthesis of benzoyl chlorides, including this compound, traditionally involves reagents like thionyl chloride or phosgene (B1210022), which pose significant environmental and safety concerns. Modern synthetic chemistry is increasingly focused on developing greener alternatives.

One approach involves replacing highly toxic reagents with safer substitutes. For instance, in the synthesis of the related compound 2-methyl-3-methoxy benzoyl chloride, bis(trichloromethyl) carbonate, a solid phosgene equivalent, has been used. google.com This reagent is less hazardous and easier to handle than gaseous phosgene, contributing to a safer operational process and reducing the risk of environmental contamination. The reaction is typically carried out in the presence of an organic amine catalyst, such as triethylamine or pyridine (B92270), in an organic solvent. prepchem.com

The choice of solvent is another critical factor in developing environmentally benign conditions. While solvents like dichloromethane and benzene (B151609) have been traditionally used, there is a push towards greener solvents with lower toxicity and environmental impact. google.com In some cases, solvent-free conditions have been developed for acylation reactions, particularly with microwave assistance, which further reduces the environmental footprint of the synthesis. nih.gov

Sustainable Production Methods and Waste Minimization Strategies

Sustainable production of this compound necessitates a holistic approach that includes not only the use of greener reagents but also effective waste minimization strategies. This can be achieved through the recycling of solvents, catalysts, and by-products.

In the industrial preparation of similar compounds like 2,4,5-trifluoro-3-methoxybenzoyl chloride, methods have been developed to recycle the mother liquor from various steps. google.com For example, after a filtration step, the mother liquor can be dehydrated and reused in a subsequent batch, significantly reducing liquid waste. google.com Furthermore, excess reagents, such as thionyl chloride, can be recovered through distillation and reused, minimizing both waste and raw material consumption. google.com

The synthesis of a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, from a precursor that could be derived from this compound, highlights a process with minimal "three wastes" (waste gas, waste water, and industrial residue). google.comgoogle.com In this process, the main by-product is sodium chloride, which is easily removed by filtration. The use of activated carbon for decolorization, which is also filtered off, represents a manageable solid waste stream. google.com Such strategies are directly applicable to the sustainable production of this compound.

Process Optimization and Efficiency in this compound Synthesis

Optimizing reaction parameters and employing advanced synthesis techniques are crucial for improving the efficiency and yield of this compound production.

Reaction Condition Studies (e.g., Molar Ratio, Temperature, Duration)

The optimization of reaction conditions is a key factor in maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Studies on the synthesis of analogous compounds provide valuable insights into the parameters that could be optimized for this compound.

For the synthesis of a related compound, the molar ratio of the carboxylic acid starting material to the chlorinating agent is a critical parameter. An excess of the chlorinating agent is often used to ensure complete conversion. For example, in the synthesis of 2-methylbenzoyl chloride, a significant excess of thionyl chloride was used. prepchem.com In another example, for the synthesis of a substituted methylbenzoyl chloride, the molar ratio of the starting benzoic acid to bis(trichloromethyl) carbonate was optimized to be in the range of 1:0.35 to 1:0.6. prepchem.com

Temperature and reaction duration are also interdependent and crucial for the success of the synthesis. The reaction to form the acyl chloride is often carried out at a moderately elevated temperature to ensure a reasonable reaction rate. For instance, the synthesis of o-methoxybenzoyl chloride using a solid phosgene equivalent was conducted at 40-45°C with a reaction time of 1-2 hours after the addition of the reagent. In the synthesis of 2-methyl-3-methoxy benzoyl chloride, the reaction temperature was maintained at a gentle 10-25°C for 2-3 hours. google.com

The table below, based on data from the synthesis of related compounds, illustrates how these parameters can be varied.

| Parameter | Studied Range for Analogous Compounds | Optimal Value for Analogous Compounds |

| Molar Ratio (Acid:Chlorinating Agent) | 1:0.35 to 1:2.8 | ~1:0.4 to 1:1.5 |

| Temperature (°C) | 10 - 45 | 25 - 45 |

| Duration (hours) | 1 - 3 | 1.5 - 2.5 |

Yield Enhancement Techniques (e.g., Microwave-Assisted Synthesis, Catalyst Recycling)

To further enhance the yield and efficiency of the synthesis, modern techniques such as microwave-assisted synthesis and catalyst recycling are being explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. rasayanjournal.co.in In the context of benzoyl chloride synthesis, microwave-assisted methods have been successfully employed for the benzoylation of various substrates. nih.govchemmethod.com For example, a solvent-free procedure for N-, O-, and S-benzoylation using benzoyl chloride on basic alumina (B75360) under microwave irradiation has been reported, with reaction times as short as a few minutes. nih.gov This technique offers a promising avenue for the high-yield, rapid synthesis of this compound. The significant rate accelerations are attributed to the bulk activation of molecules by microwave energy. chemmethod.com

Catalyst Recycling: In reactions where a catalyst is employed, such as in Friedel-Crafts acylation, the ability to recover and reuse the catalyst is crucial for both economic and environmental reasons. researchgate.net While the direct synthesis of this compound from its corresponding benzoic acid does not typically involve a catalyst that can be recycled in the same manner as in other reactions, the principle of catalyst recycling is a cornerstone of green chemistry. In related acylation reactions, solid acid catalysts and ionic liquids have been developed that can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. researchgate.netijcps.org This approach avoids the large amounts of waste generated by traditional stoichiometric Lewis acid catalysts. ijcps.org

The following table summarizes the potential benefits of these yield enhancement techniques.

| Technique | Advantage | Relevance to this compound Synthesis |

| Microwave-Assisted Synthesis | - Shorter reaction times - Higher yields - Potential for solvent-free conditions | Can be applied to the chlorination of 2-methoxy-5-methylbenzoic acid to significantly improve efficiency. |

| Catalyst Recycling | - Reduced catalyst waste - Lower production costs | While not directly applicable to the common thionyl chloride reaction, the principle encourages the exploration of alternative catalytic methods where recycling is possible. |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Methoxy-5-methylbenzoyl Chloride

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives like this compound. This process involves the replacement of the chloride leaving group by a nucleophile, proceeding through a tetrahedral intermediate. The reactivity of the acyl chloride is a key determinant in these transformations.

Formation of Carboxylic Acid Derivatives (e.g., Amides, Esters)

This compound readily reacts with various nucleophiles to generate a range of carboxylic acid derivatives. These reactions are central to the synthesis of more complex molecules. libretexts.org

The formation of amides occurs through the reaction of this compound with primary or secondary amines. researchgate.nethud.ac.uk This transformation is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. hud.ac.ukgoogle.com For instance, the reaction with phenethylamine (B48288) in benzene (B151609) yields the corresponding N-phenethyl-2-methoxy-5-methylbenzamide. google.com The general procedure often involves dissolving the acid chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or Cyrene™, and adding the amine, sometimes in the presence of a non-nucleophilic base like triethylamine (B128534). researchgate.nethud.ac.uk

Similarly, esters are synthesized by reacting this compound with alcohols. The general mechanism follows the nucleophilic acyl substitution pathway, where the alcohol oxygen attacks the electrophilic carbonyl carbon. libretexts.org This reaction is often facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity, or to scavenge the HCl produced.

The following table summarizes representative reactions for the formation of amides and esters from acyl chlorides:

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Acyl Chloride | Primary or Secondary Amine | Amide | Inert solvent (e.g., THF, Cyrene™), often with a base (e.g., triethylamine) researchgate.nethud.ac.uk |

| Acyl Chloride | Alcohol | Ester | Often in the presence of a base (e.g., pyridine) to neutralize HCl libretexts.org |

Reaction Kinetics and Solvent Effects in Acylation

The rate of nucleophilic acyl substitution reactions is influenced by several factors, including the nature of the solvent. The solvolysis of benzoyl chlorides, a reaction where the solvent acts as the nucleophile, has been studied to understand these effects. The Grunwald-Winstein equation is often employed to correlate the reaction rate with the ionizing power of the solvent. rsc.org

For the solvolysis of substituted benzoyl chlorides, the mechanism can range from a limiting SN1 mechanism to an SN2 mechanism with significant nucleophilic solvent participation. rsc.org The choice of solvent can significantly impact the reaction pathway. For instance, in the synthesis of amides from acid chlorides, solvents like Cyrene™ have been explored as greener alternatives to traditional solvents like DMF and dichloromethane (B109758). hud.ac.uk Studies have shown that the rate of amide formation in Cyrene™ can be comparable to that in other dipolar aprotic solvents. hud.ac.uk

Influence of Substituents (Methoxy and Methyl) on Electrophilicity and Steric Hindrance

The substituents on the aromatic ring of this compound, namely the methoxy (B1213986) and methyl groups, play a crucial role in modulating its reactivity.

The methoxy group (-OCH3) at the ortho position has a dual electronic effect. It is an electron-donating group through resonance, which tends to decrease the electrophilicity of the carbonyl carbon by donating electron density to the aromatic ring. libretexts.org However, it is also an inductively withdrawing group due to the high electronegativity of the oxygen atom. In the case of a methoxy group at the para position, the resonance effect typically dominates, leading to a decrease in the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. rsc.org For an ortho-methoxy group, this electron-donating resonance effect can still reduce the reactivity towards nucleophiles.

The methoxy group also introduces steric hindrance due to its proximity to the reaction center (the carbonyl group). This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of nucleophilic attack.

The methyl group (-CH3) at the meta position (relative to the methoxy group, but para to the acyl chloride group if we consider the numbering from the acyl chloride) is an electron-donating group through hyperconjugation and weak induction. youtube.com This electron-donating nature slightly deactivates the carbonyl group towards nucleophilic attack by increasing the electron density on the ring and, consequently, on the carbonyl carbon.

Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Type)

This compound can also function as an electrophile in Friedel-Crafts acylation reactions, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.com

Synthesis of Substituted Ketones

In a typical Friedel-Crafts acylation, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or antimony pentachloride (SbCl5). masterorganicchemistry.comresearchgate.net The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a substituted ketone after the loss of a proton. sigmaaldrich.com

The reaction is a versatile method for synthesizing a wide variety of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. imist.ma

The following table provides a generalized overview of the Friedel-Crafts acylation reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aromatic Compound (e.g., Benzene, Toluene) | Lewis Acid (e.g., AlCl3, SbCl5) masterorganicchemistry.comresearchgate.net | Substituted Aryl Ketone |

Catalytic Modulations in Organic Transformations Involving this compound

Catalysis plays a pivotal role in controlling the reactivity and enhancing the efficiency of transformations involving acyl chlorides. Various catalytic systems, including organocatalysts, transition metals, and enzymes, can be employed to modulate these reactions for the synthesis of complex derivatives.

Organocatalysts, particularly nucleophilic amines like 4-Dimethylaminopyridine (DMAP), are highly effective in accelerating acylation reactions. DMAP functions via a nucleophilic catalysis mechanism. In this pathway, the highly nucleophilic pyridine (B92270) nitrogen of DMAP attacks the carbonyl carbon of this compound. This initial attack is faster than the attack by a less nucleophilic substrate, such as an alcohol.

The result is the displacement of the chloride ion and the formation of a highly reactive N-acylpyridinium salt intermediate. This acylammonium salt is significantly more electrophilic and susceptible to attack by nucleophiles than the original benzoyl chloride. A subsequent reaction with a primary nucleophile (e.g., an alcohol or amine) regenerates the DMAP catalyst and yields the final acylated product. This catalytic cycle allows for reactions to proceed under milder conditions and with greater efficiency, especially when using sterically hindered or weakly nucleophilic substrates.

Transition metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives from benzoyl chlorides that are not accessible through simple nucleophilic substitution. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov

For instance, in Stille-type couplings, an acylpalladium complex, formed from the reaction of the benzoyl chloride with a palladium(0) catalyst, can react with organostannanes to form ketones. nih.gov A significant challenge in these reactions is the potential for decarbonylation of the acylpalladium intermediate before the desired coupling can occur. nih.gov The choice of palladium source, ligands, and reaction conditions is critical to control the reaction selectivity. nih.gov For example, electron-donating groups on the benzoyl chloride can influence the outcome, and different palladium catalysts like Pd(OAc)₂ or PdCl₂ can lead to varying product yields. nih.gov

Similarly, Suzuki-Miyaura couplings can be used to react benzoyl chlorides with boronic acids. These reactions often require specific ligands, such as bulky phosphines, to facilitate the catalytic cycle and overcome challenges like steric hindrance from substituents on the aromatic ring.

Table 2: Examples of Palladium-Catalyzed Reactions with Aroyl Chlorides

| Catalytic System | Reaction Type | Substrates | Product Type | Ref. |

| PdCl₂(dppe) / Na₂CO₃ | Stille Coupling | Aroyl Chloride + Organostannane | Aroyl C-glycoside | nih.gov |

| Pd(OAc)₂ | Stille Coupling | Aroyl Chloride + Organostannane | Aromatic Ketone | nih.gov |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Aroyl Chloride + Boronic Acid | Diaryl Ketone | |

| Pd Catalyst / DPPPent | Decarbonylative Borylation | Benzylic Acid (related starting material) | Benzylboronate | acs.org |

Biocatalysis, utilizing enzymes to mediate chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit remarkable chemo-, regio-, and enantioselectivity. doi.org

Lipases are a class of enzymes that have shown great versatility in catalyzing the formation of ester and amide bonds. doi.orgresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a robust and widely used biocatalyst for acylation reactions. doi.org The mechanism involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue attacks the acyl chloride, forming a covalent acyl-enzyme intermediate. doi.org This activated acyl group is then transferred to a nucleophile, such as an alcohol or amine, to form the final product and regenerate the enzyme. researchgate.net

This approach can be applied to the benzoylation of various substrates using this compound. The high selectivity of enzymes can be particularly advantageous when dealing with polyfunctional molecules, allowing for the acylation of a specific hydroxyl or amino group without the need for protecting groups.

Table 3: Enzyme Classes and Their Application in Acylation

| Enzyme Class | Example | Catalyzed Reaction | Advantages | Ref. |

| Lipases | Candida antarctica lipase B (CALB) | Esterification, Aminolysis | High stability, broad substrate scope, high selectivity. | doi.org |

| Proteases | Subtilisin | Amide synthesis | Can work in organic solvents, high enantioselectivity. | |

| Esterases | Pig Liver Esterase | Hydrolysis, Esterification | Broad substrate tolerance, useful for kinetic resolutions. |

Derivatization Strategies and Synthesis of Advanced Chemical Structures Using 2 Methoxy 5 Methylbenzoyl Chloride

Synthesis of Substituted Amides

The most direct application of 2-methoxy-5-methylbenzoyl chloride is in the formation of amide bonds, a cornerstone reaction in pharmaceutical chemistry. acs.orgnih.gov This is typically achieved through its reaction with primary or secondary amines, a process known as aminolysis. slideshare.net

This compound is an effective acylating agent for synthesizing complex benzamide (B126) and benzohydrazide (B10538) derivatives. The general reaction involves the nucleophilic attack of an amine or a hydrazine (B178648) derivative on the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion. slideshare.net

A notable example of a complex structure that could be synthesized using a similar methodology is N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide. The synthesis of a related compound, N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine (B1221602). To synthesize the target molecule using the specified acyl chloride, one would first prepare the N'-tert-butyl-3-methoxy-2-methylbenzohydrazide intermediate. This intermediate would then be reacted with this compound in the presence of a base to yield the final diacylhydrazine product.

Table 1: Proposed Synthesis of a Benzamide Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

This reaction highlights the utility of this compound in building complex molecules with multiple substituted aromatic rings, which are features in various biologically active compounds.

While this compound does not directly form sulfonamide bonds, it is a critical building block for molecules that contain both amide and sulfonamide functionalities. These hybrid structures are of significant interest as bioisosteres of amides, often exhibiting improved metabolic stability and binding affinity. nih.gov A key example is the synthesis of p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide, an intermediate in the production of the antidiabetic drug glyburide. google.com

The synthesis pathway involves several steps:

Amide Formation : 5-Chloro-2-methoxybenzoyl chloride (a closely related analogue) is reacted with phenethylamine (B48288) to form N-phenethyl-5-chloro-2-methoxybenzamide. google.com This step proceeds with high yield. google.com

Chlorosulfonation : The resulting benzamide is then treated with chlorosulfonic acid. This introduces a sulfonyl chloride group onto the phenethyl ring, yielding p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzenesulfonyl chloride. google.com

Aminolysis : The final step is the reaction of the sulfonyl chloride with an amine (aminolysis) to form the desired sulfonamide. google.com

This multi-step process demonstrates how this compound can be used to incorporate the benzoyl moiety into a larger scaffold, which is then further functionalized to include a sulfonamide linkage. google.com

Table 2: Synthesis of a Sulfonamide-Containing Scaffold

| Starting Material | Reaction Sequence | Intermediate/Product |

|---|

Construction of Complex Heterocyclic Compounds

The 2-methoxy-5-methylbenzoyl group can be incorporated into various heterocyclic systems, which are prevalent in medicinal chemistry. Pyrazoles, thiazoles, and thiadiazoles are important classes of heterocycles often targeted for drug discovery programs.

Pyrazole (B372694) derivatives are widely studied for their diverse biological activities. chim.it A common synthetic route to pyrazoles involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. chim.it this compound can be used to prepare the necessary hydrazide precursor.

The proposed synthesis would proceed as follows:

Hydrazide Formation : this compound is reacted with hydrazine hydrate (B1144303) to form 2-methoxy-5-methylbenzoyl hydrazide.

Cyclocondensation : The resulting benzoyl hydrazide is then reacted with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) in a solvent like ethanol, often under acidic or basic catalysis, to yield the corresponding N-acyl pyrazole derivative. researchgate.net

This strategy allows for the creation of a library of pyrazole derivatives by varying the 1,3-dicarbonyl component, with the 2-methoxy-5-methylbenzoyl group serving as a constant structural feature. researchgate.net

Table 3: General Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|

Thiazole (B1198619) and thiadiazole rings are important scaffolds in numerous pharmaceutical agents. researchgate.netnih.gov The synthesis of these heterocycles can be achieved through multi-step sequences starting from this compound.

Thiazole Synthesis : A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-haloketone. nih.gov A plausible route starting from this compound would be:

Conversion of the benzoyl chloride to the corresponding benzoyl isothiocyanate.

Reaction with an amine to form an N,N'-disubstituted thiourea (B124793).

Cyclization of the thiourea with an α-haloketone (e.g., phenacyl bromide) to yield the substituted thiazole ring. nih.gov

Thiadiazole Synthesis : For 1,3,4-thiadiazoles, a common precursor is a thiosemicarbazide (B42300) derivative. nih.gov

First, 2-methoxy-5-methylbenzoyl hydrazide is prepared from the corresponding acyl chloride.

The hydrazide is then reacted with a source of thiocarbonyl, such as carbon disulfide or an isothiocyanate, to form a 1-acylthiosemicarbazide.

This intermediate can then undergo acid-catalyzed cyclodehydration to furnish the 2,5-disubstituted 1,3,4-thiadiazole. nih.gov

These synthetic pathways illustrate how the 2-methoxy-5-methylbenzoyl moiety can be integrated into complex sulfur- and nitrogen-containing heterocyclic systems.

Incorporation into Advanced Molecular Scaffolds and Chemical Building Blocks

Beyond its use in synthesizing specific heterocyclic classes, this compound serves as a versatile chemical building block for creating advanced molecular scaffolds. nih.gov A building block in this context is a molecule that can be readily incorporated into a larger structure, bringing with it a specific set of chemical and physical properties. nih.gov The 2-methoxy-5-methylbenzoyl group imparts particular steric and electronic characteristics that can be crucial for the biological activity or material properties of the final compound.

The synthesis of partially benzylated compounds, which are key intermediates in glycosylation chemistry, highlights the role of benzoylating agents as providers of essential building blocks. nih.gov Similarly, introducing the 2-methoxy-5-methylbenzoyl group can be a critical step in the de novo synthesis of complex molecules. For instance, the synthesis of quinazolinone derivatives can utilize precursors built from substituted benzoyl chlorides. evitachem.com The process of creating the sulfonamide-containing molecule described previously is another prime example, where the N-phenethyl-2-methoxy-5-methylbenzamide acts as an advanced scaffold for subsequent, regioselective functionalization. google.com The reliability of the acylation reaction makes this compound a dependable tool for chemists aiming to construct elaborate molecular architectures.

Synthesis of Ligands and Coordination Compounds

Substituted benzoyl chlorides are fundamental reagents for the synthesis of ligands, which are molecules that bind to metal ions to form coordination compounds. The acyl chloride group readily reacts with nucleophilic sites on other molecules, such as amines (–NH₂) or alcohols (–OH), to form stable amide or ester linkages, respectively. wikipedia.orgnih.gov This reactivity allows for the systematic construction of complex organic molecules designed to selectively chelate specific metal ions.

For example, the acylation of 2-aminothiobenzamide with various substituted benzoyl chlorides is a known method for creating precursors to quinazoline-4-thiones, a class of compounds with a history of pharmacological interest. nih.gov While a specific reaction using this compound is not detailed in the provided results, its chemical nature allows it to be used in similar synthetic strategies. By reacting it with molecules containing multiple binding sites (polydentate precursors), chemists can design and synthesize novel ligands. The methoxy (B1213986) and methyl groups on the aromatic ring can influence the resulting ligand's steric and electronic properties, thereby fine-tuning the stability, solubility, and catalytic or photophysical properties of its metal complexes.

Precursors for Insect Growth Regulators (e.g., Methoxyfenozide)

Insect growth regulators (IGRs) are a class of modern pesticides that interfere with the life cycle of insects, offering targeted control with reduced environmental impact. google.com One prominent example is Methoxyfenozide, a diacylhydrazine insecticide that is highly effective against caterpillar pests (Lepidoptera). nih.gov

It is important to note that the key intermediate for the industrial synthesis of Methoxyfenozide is 3-methoxy-2-methylbenzoyl chloride (CAS 24487-91-0), an isomer of this compound. chemdad.comgoogle.comdrugfuture.com The synthesis involves a condensation reaction between tert-butylhydrazine and 3-methoxy-2-methylbenzoyl chloride. patsnap.com This is followed by an acylation step where the resulting N'-(tert-butyl)-N'-(3-methoxy-2-methylbenzoyl)hydrazine is reacted with 3,5-dimethylbenzoyl chloride to yield the final product, Methoxyfenozide. google.com This insecticide acts as a potent mimic of the insect molting hormone, causing a lethal, premature molt. nih.gov

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Role |

|---|---|---|---|---|

| Methoxyfenozide | 161050-58-4 | C₂₂H₂₈N₂O₃ | 368.47 g/mol | Active Ingredient (Insecticide) nih.govdrugfuture.com |

| 3-Methoxy-2-methylbenzoyl chloride | 24487-91-0 | C₉H₉ClO₂ | 184.62 g/mol | Key Synthetic Intermediate chemdad.comgoogle.com |

Building Blocks for Complex Organic Molecules

Acyl chlorides are among the most versatile building blocks in organic chemistry due to their high reactivity, and this compound is no exception. google.com They are considered activated derivatives of their corresponding carboxylic acids and are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers. google.com

The reactivity of this compound is centered on the electrophilic carbonyl carbon. This allows for several key transformations:

Amide Formation: Reaction with primary or secondary amines yields N-substituted amides. This is one of the most common and robust reactions in organic synthesis, forming the backbone of many biologically active molecules and polymers. wikipedia.org

Ester Formation: Reaction with alcohols produces esters. This reaction is fundamental for creating a vast range of compounds, from simple flavor and fragrance molecules to complex polyesters. wikipedia.org

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can react with other aromatic compounds to form diaryl ketones. This carbon-carbon bond-forming reaction is a powerful tool for assembling more complex aromatic structures. wikipedia.org

The synthesis of substituted benzoyl chlorides is typically achieved by treating the corresponding benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. prepchem.comresearchgate.net This straightforward conversion makes a wide variety of substituted benzoyl chlorides, including this compound, readily accessible for use as foundational components in multi-step synthetic sequences. google.com

Theoretical and Computational Chemistry Investigations on 2 Methoxy 5 Methylbenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and reactivity of molecules. For 2-Methoxy-5-methylbenzoyl chloride, these methods offer a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has become a popular method for the computational study of molecular systems due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing information about electron density distribution and molecular orbitals. One of the widely used functionals in DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311G(d,p) for geometry optimization and electronic property calculations.

For substituted benzoyl chlorides, DFT calculations are instrumental in understanding how different functional groups affect the electronic properties and reactivity of the acyl chloride moiety. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in this compound are electron-donating, which influences the electron density on the benzene (B151609) ring and the carbonyl carbon. These calculations can predict molecular properties such as dipole moments, polarizability, and hyperpolarizability, which are important for materials science applications.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the n-body Schrödinger equation. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a valuable starting point for more advanced calculations and is still used for certain types of analyses. In the context of substituted aromatic compounds, HF methods can be employed to obtain initial geometries and wavefunctions. Comparing results from HF and DFT methods can also provide insights into the importance of electron correlation effects on the properties of this compound.

Molecular Geometry and Vibrational Analysis

Understanding the three-dimensional arrangement of atoms and their vibrational motions is essential for predicting a molecule's spectroscopic signatures and its interactions with other molecules.

The first step in most computational studies is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are commonly used for this purpose. The optimization process reveals the preferred orientation of the methoxy, methyl, and benzoyl chloride groups relative to the benzene ring.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length | C=O | 1.19 Å |

| C-Cl | 1.80 Å | |

| C-C (ring avg.) | 1.40 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | O=C-Cl | 120.5° |

| C-C-O (methoxy) | 118.0° | |

| Dihedral Angle | Cring-Cring-C=O | ~180° (planar) |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods. Specific experimental or calculated values for this compound are not available in the cited literature.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, key vibrational modes would include the C=O stretch of the acyl chloride, the C-Cl stretch, C-O stretches of the methoxy group, and various vibrations of the aromatic ring and methyl group.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1750 |

| Aromatic C=C Stretch | ~1600 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2870 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-Cl Stretch | ~850 |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods. Specific experimental or calculated values for this compound are not available in the cited literature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intimately linked to its chemical reactivity. Computational methods provide a suite of descriptors that quantify this relationship. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the electronic chemical potential (μ = -χ)

Illustrative Electronic Structure and Reactivity Descriptors for this compound

| Descriptor | Illustrative Calculated Value (eV) |

| E(HOMO) | -8.50 |

| E(LUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

| Ionization Potential (I) | 8.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Electrophilicity Index (ω) | 3.22 |

Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods. Specific experimental or calculated values for this compound are not available in the cited literature.

Computational Modeling for Structure-Reactivity Relationships

Computational modeling is instrumental in establishing quantitative relationships between a molecule's structure and its chemical reactivity. For substituted benzoyl chlorides, these relationships are often explored through kinetic studies of solvolysis reactions, where the reaction rate is correlated with electronic parameters of the substituents. rsc.orgnih.govresearchgate.net

The Hammett equation is a classic tool used for this purpose, relating reaction rates to substituent constants (σ) that quantify the electronic effect of a substituent. nih.govbeilstein-journals.org Studies on various substituted benzoyl and benzyl chlorides have shown that electron-donating groups (like methoxy and methyl) and electron-withdrawing groups (like nitro) significantly influence the stability of intermediates and transition states, thereby altering reaction rates. ikprress.orgnih.gov For instance, in solvolysis reactions that proceed through a dissociative (Sₙ1-like) mechanism, electron-donating groups accelerate the reaction by stabilizing the forming acylium cation. Conversely, for associative (Sₙ2-like) mechanisms, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), can calculate the energies of reactants, transition states, and products. acs.org These calculations allow for the direct correlation of structural features (e.g., bond lengths, atomic charges) with energetic barriers (activation energies), providing a deep, quantitative understanding of structure-reactivity relationships. acs.org For this compound, computational models would predict how the combined electronic effects of the methoxy and methyl groups influence the activation energy for reactions like hydrolysis or aminolysis, thus determining its reactivity relative to other substituted benzoyl chlorides. rsc.org

Intermolecular Interactions and Aggregation in Related Systems

While this compound is a liquid at room temperature, computational studies on related solid-state systems provide insight into the non-covalent interactions that govern molecular aggregation and crystal packing.

π-Stacking Interactions

The aromatic ring of this compound is capable of engaging in π-stacking interactions, which are a crucial type of non-covalent interaction in aromatic systems. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. ed.ac.uk Computational studies have shown that the geometry of π-stacking can be face-to-face (sandwich) or offset (displaced), with the latter often being more energetically favorable. libretexts.org

The nature and strength of these interactions are highly sensitive to the substituents on the aromatic ring. nih.gov The electron-rich nature of the ring in this compound, due to its substituents, influences its π-stacking behavior. Furthermore, interactions between the carbonyl group's electron cloud and an adjacent aromatic ring (carbonyl–π interactions) can also play a significant role in stabilizing molecular aggregates. rsc.orgnih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Weak Hydrogen Bonding | C-H (donor) with C=O or -OCH₃ (acceptor) | Weak electrostatic interactions contributing to crystal packing and aggregation. |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Interaction between the π-electron systems of adjacent molecules, often in an offset configuration. |

| Carbonyl-π Interaction | C=O ↔ Aromatic Ring | Interaction between the lone pairs of the carbonyl oxygen and the π-system of a neighboring ring. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, including those involving acyl chlorides. rsc.org Nucleophilic acyl substitution, the characteristic reaction of compounds like this compound, proceeds via a multi-step mechanism. libretexts.orglibretexts.org

The generally accepted mechanism involves a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the C=O π-bond reforms, and the chloride ion is expelled as a leaving group. Computational modeling allows researchers to map the potential energy surface of this entire process. butlerov.com By calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products, a complete energetic profile of the reaction can be constructed. rsc.orged.ac.uk This provides detailed insights into the feasibility of the proposed mechanism and the factors controlling the reaction rate. chadsprep.com

Transition State Characterization

A key aspect of mechanistic elucidation is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. koreascience.kr Computational algorithms can locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the TS corresponds to the activation energy of the reaction, a critical determinant of the reaction rate.

For the nucleophilic acyl substitution reaction of this compound, two primary transition states would be modeled: one for the initial nucleophilic addition step and one for the subsequent elimination of the chloride ion. libretexts.org The addition step is typically the rate-limiting step. libretexts.org Computational analysis of the TS structure reveals the extent of bond formation (between the nucleophile and the carbonyl carbon) and bond breaking (of the C=O π-bond) at the peak of the energy barrier. koreascience.kr Furthermore, vibrational frequency analysis is performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. koreascience.kr Studies on the solvolysis of related benzoyl chlorides have used these computational approaches to distinguish between concerted and stepwise mechanisms and to understand how substituents and solvents influence the transition state structure. nih.govnih.govresearchgate.net

Lack of Specific Computational Data Impedes Analysis of Reaction Pathway Energetics for this compound

Computational chemistry offers a powerful lens to understand the intricate details of reaction mechanisms, including the energetic profiles of reaction pathways. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to model the reaction at a molecular level. These investigations can elucidate the step-by-step process of bond breaking and formation, identify key intermediates and transition states, and quantify the energy barriers that govern the reaction rate.

For a molecule like this compound, a computational study would likely explore its reactions with various nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), or amines (aminolysis). The primary mechanism for these reactions is nucleophilic acyl substitution. This process generally proceeds through a tetrahedral intermediate, and computational studies can provide the relative energies of the reactants, the tetrahedral intermediate, the transition states leading to and from it, and the final products.

The substituents on the benzoyl chloride ring, in this case, a methoxy group at the 2-position and a methyl group at the 5-position, are known to exert electronic and steric effects that influence the reactivity of the acyl chloride. The methoxy group, being electron-donating through resonance and electron-withdrawing through induction, and the methyl group, being weakly electron-donating, would modulate the electrophilicity of the carbonyl carbon and the stability of any charged intermediates or transition states. A detailed computational analysis would be able to quantify these effects on the reaction pathway energetics.

However, without specific computational studies on this compound, a detailed discussion of its reaction pathway energetics, complete with data tables of calculated energies, cannot be provided at this time. The scientific community has explored the reaction mechanisms of simpler, parent benzoyl chloride and other derivatives, but a dedicated computational investigation into the specific energetic landscape of this compound's reactions appears to be a gap in the current body of published research. Such a study would be a valuable contribution to the understanding of structure-reactivity relationships in this class of compounds.

Applications and Emerging Trends in Specialized Organic Synthesis Utilizing 2 Methoxy 5 Methylbenzoyl Chloride

Role in Pharmaceutical Intermediate Synthesis

2-Methoxy-5-methylbenzoyl chloride serves as a key building block in the synthesis of complex organic molecules designed for therapeutic applications. Its chemical structure, featuring a reactive acyl chloride group along with methoxy (B1213986) and methyl functionalities on the benzene (B151609) ring, allows it to be readily incorporated into larger molecular frameworks. This makes it a valuable intermediate in the development of novel drug candidates, particularly in the field of immunology.

Precursors for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The primary role of this compound in pharmaceutical synthesis is as a precursor for potential active pharmaceutical ingredients. It provides a specific methoxy-methyl-benzoyl moiety that can be crucial for the biological activity of a final drug compound. Researchers utilize this intermediate to synthesize novel compounds that are then screened for therapeutic effects.

A notable example is its use in the creation of potential immunosuppressive agents. These agents are designed to modulate the immune system and are investigated for the treatment of autoimmune diseases. Specifically, this compound has been used in the synthesis of inhibitors for the Kv1.3 potassium ion channel. The Kv1.3 channel is considered a significant therapeutic target for a variety of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and psoriasis, as it plays a key role in the activation of T-lymphocytes.

In one synthetic pathway, this compound is reacted with a primary amine attached to a cyclohexanone scaffold to form a complex benzamide (B126). This reaction creates the core structure of a new molecular entity intended for biological testing as a Kv1.3 inhibitor.

Synthesis of Bioactive Molecular Scaffolds and Derivatives

Beyond its role as a simple precursor, this compound is integral to the synthesis of bioactive molecular scaffolds and their derivatives. A molecular scaffold is a core structure upon which various chemical groups can be built to create a library of related compounds. These derivatives are then tested to find the molecule with the most potent and selective biological activity.

In the context of Kv1.3 inhibitors, this compound is used to create a specific benzamide derivative of a thiophene-containing cyclohexanone scaffold. The resulting compound, 2-Methoxy-5-methyl-N-((4-oxo-1-(thiophen-2-yl)cyclohexyl) methyl)benzamide, was synthesized as part of a research effort to develop new immunosuppressive drugs. While this specific derivative showed a reduced inhibitory effect compared to other variations, its synthesis demonstrates the utility of this compound in building diverse molecules around a central scaffold for structure-activity relationship (SAR) studies. These studies are essential for optimizing the design of new drug candidates.

Data on Synthesized Bioactive Compound

| Intermediate | Reactant | Resulting Compound | Biological Target | Therapeutic Potential |

| 4-aminomethyl-4-(thiophen-2-yl)cyclohexan-1-one | This compound | 2-Methoxy-5-methyl-N-((4-oxo-1-(thiophen-2-yl)cyclohexyl) methyl)benzamide | Kv1.3 Potassium Ion Channel | Immunosuppression (Autoimmune Diseases) |

Integration into Agrochemical Development

Information regarding the specific application of this compound in the development of agrochemicals, including as a precursor for insecticides, herbicides, or in the design of selective insect growth regulators like Methoxyfenozide, is not available in the reviewed scientific literature. The precursor for the insect growth regulator Methoxyfenozide is an isomer, 3-Methoxy-2-methylbenzoyl chloride.

Contributions to Materials Science and Specialty Chemicals

There is no information available in the reviewed scientific literature regarding the contributions of this compound to materials science or its use in the synthesis of specialty chemicals.

Development of High-Performance Resins and Polymers

This compound serves as a valuable monomer and modifying agent in the synthesis of high-performance polymers. Its reactive acyl chloride group readily participates in polymerization reactions, such as condensation polymerization with diols or diamines, to form polyesters and polyamides, respectively. The incorporation of the 2-methoxy-5-methylbenzoyl moiety into the polymer backbone can impart specific desirable properties.

The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring influence the polymer's characteristics by altering chain packing, solubility, and thermal stability. For instance, these substituents can increase the polymer's solubility in organic solvents, facilitating processing and application. Furthermore, the aromatic nature of the monomer unit contributes to the thermal and mechanical stability of the resulting resin. Benzoyl chloride and its derivatives are known to be precursors for producing benzoyl peroxide, a common initiator in polymer chemistry, and are used in creating specialty polymers. wikipedia.orggunjalindustries.com The specific substitution pattern of this compound allows for the fine-tuning of polymer properties, making it a candidate for applications in specialty plastics and advanced materials where tailored performance is critical.

Synthesis of Dyes, Pigments, and Colorants

In the field of colorant chemistry, this compound is a useful intermediate for the synthesis of a variety of dyes and pigments. guidechem.comatamanchemicals.com The benzoyl chloride group is a key functional group for acylation reactions, allowing it to be coupled with various chromophoric and auxochromic systems to create complex dye structures. gunjalindustries.com

The synthesis process typically involves reacting this compound with an amino- or hydroxyl-substituted chromophore. This reaction forms a stable amide or ester linkage, respectively, covalently bonding the benzoyl moiety to the dye molecule. The methoxy and methyl groups on the aromatic ring can modulate the final color, as well as properties like lightfastness, thermal stability, and solubility in different media. While direct synthesis examples for this specific compound are not extensively documented in public literature, the established use of related compounds, such as 2-methoxy-5-nitroaniline in the formation of monoazo disperse dyes, highlights the utility of the substituted methoxybenzene core in colorant synthesis. scialert.net

| Parameter | Description |

| Reaction Type | Acylation (e.g., Schotten-Baumann reaction) |

| Reactants | This compound and a nucleophilic chromophore (e.g., aromatic amine, phenol) |

| Key Linkage | Amide (-CO-NH-) or Ester (-CO-O-) |

| Property Influence | The 2-methoxy and 5-methyl groups can modify the final dye's color (bathochromic or hypsochromic shift), lightfastness, and solubility. |

Applications in Photoresponsive Materials

The reactivity of this compound makes it a candidate for synthesizing photoresponsive or "smart" materials. These materials can change their properties upon exposure to light. The acyl chloride functional group allows this molecule to act as a crucial linking agent, enabling the covalent attachment of photochromic molecules (e.g., azobenzenes, spiropyrans) to polymer backbones, surfaces, or other functional materials.

The synthesis strategy involves the reaction of the acyl chloride group with a hydroxyl or amine group on a photochromic unit. The resulting ester or amide bond integrates the photosensitive component into the larger material structure. The 2-methoxy-5-methylphenyl part of the molecule can influence the local environment of the photochromic unit, potentially affecting its switching behavior, such as the kinetics of isomerization and the stability of the different states. This application is pivotal in developing advanced materials for optical data storage, molecular switches, and light-controlled release systems.

Novel Synthetic Pathways and Catalytic Applications

Use as a Radical Precursor in Visible-Light Photocatalysis

A significant emerging application of this compound is its use as a precursor to acyl radicals under visible-light photoredox catalysis. rsc.org This modern synthetic method offers a mild and efficient alternative to traditional, harsher methods for generating radicals. nih.govnih.gov In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) to the aroyl chloride. This reduction leads to the cleavage of the carbon-chlorine bond, generating a highly reactive acyl radical.

These acyl radicals are versatile intermediates that can participate in a wide array of chemical transformations, including the formation of new carbon-carbon bonds. rsc.org For example, they can be used in the synthesis of valuable and complex heterocyclic compounds through radical cascade reactions. rsc.org This approach is characterized by its mild reaction conditions, operational simplicity, and the use of abundant and inexpensive starting materials. rsc.org

Key Features of Visible-Light Photocatalysis with Aroyl Chlorides:

Activation: Single-electron transfer from an excited photocatalyst.

Radical Formation: Generation of an acyl radical via C-Cl bond cleavage.

Applications: Synthesis of ketones, C-C bond formation, and construction of complex heterocycles. rsc.orgmdpi.com

Advantages: Mild conditions, high efficiency, and broad substrate scope. rsc.orgnih.gov

| Catalyst System Component | Function | Example |

| Aroyl Chloride | Acyl Radical Precursor | This compound |

| Photocatalyst | Absorbs visible light and initiates electron transfer | Iridium or Ruthenium complexes, Organic Dyes beilstein-journals.org |

| Light Source | Energy input to excite the photocatalyst | Blue LEDs |

Synthesis of Acylphosphine Ligands

This compound can serve as a key reactant in the synthesis of specialized acylphosphine ligands. These ligands are important in coordination chemistry and homogeneous catalysis, where their electronic and steric properties can be fine-tuned to control the activity and selectivity of metal catalysts.

The synthesis generally involves the reaction of the acyl chloride with a phosphorus nucleophile, such as a silylphosphine or a phosphide anion. researchgate.netrsc.org This reaction forms a P-C(O) bond, which is the defining feature of an acylphosphine. The 2-methoxy and 5-methyl substituents on the aromatic ring of the resulting ligand play a crucial role in modifying its properties. The electron-donating nature of the methoxy group and the steric bulk of the methyl group can influence the electron density at the phosphorus center and the geometry of the resulting metal complex, thereby impacting its catalytic performance. While the literature on acylphosphines is not exhaustive due to the sensitivity of the P-C(O) bond, there is renewed interest in their synthesis for catalytic applications. researchgate.net

Challenges, Methodological Advancements, and Future Research Directions

Overcoming Synthetic Difficulties and Improving Efficiency

The efficient synthesis of acyl chlorides is paramount for their application in subsequent chemical transformations. Research has focused on enhancing reaction yields and reducing the formation of unwanted byproducts.

Addressing Low Yields in Complex Transformations

Low yields in the synthesis of benzoyl chloride derivatives are often overcome by meticulous optimization of reaction conditions. For instance, in related multi-step syntheses, adjusting parameters such as molar ratios, reaction times, and temperature has led to significant improvements in yield for individual steps, with some reaching as high as 92-97%. researchgate.netgoogle.com A patented method for a related compound, methyl 2-methoxy-5-sulfamoylbenzoate, highlights a process with a high yield of 96.55%, demonstrating that carefully controlled conditions can overcome potential yield issues. patsnap.com The choice of chlorinating agent and reaction conditions is critical; for example, the conversion of carboxylic acids to acyl chlorides is often performed with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). researchgate.net The efficacy of these transformations is crucial as they provide the reactive intermediate necessary for further synthesis.

Advancements in Characterization Techniques and Data Integration

Accurate structural confirmation and purity assessment are critical. Modern analytical chemistry offers a powerful suite of tools for the comprehensive characterization of molecules like 2-Methoxy-5-methylbenzoyl chloride.

High-Resolution Spectroscopic Methodologies

A combination of spectroscopic techniques is employed to elucidate and confirm the structure of benzoyl chloride derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netresearchgate.netresearchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, with electron ionization (EI) being a common method. nih.govnist.gov The structural characterization of related compounds has been substantiated by these methods, often in combination with Infrared (IR) spectroscopy and elemental analysis, ensuring the correct chemical structure is obtained. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is another vital tool, not for structural elucidation itself, but for assessing the purity of the synthesized compound with high accuracy. researchgate.netpatsnap.com

| Technique | Information Provided |

| ¹H NMR | Details the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the types and chemical environments of carbon atoms. |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition via fragmentation patterns. nih.govnist.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |

| HPLC | Assesses the purity of the final product. researchgate.net |

Seamless Integration of Experimental and Computational Structural Elucidation

The synergy between experimental data and computational chemistry is revolutionizing structural elucidation. nih.gov Computational methods can predict spectroscopic data (like NMR chemical shifts) for a proposed structure, which can then be compared against experimental spectra for verification. researchgate.net Public databases like PubChem provide extensive computed properties for related molecules, including IUPAC names, InChI keys, and canonical SMILES, which serve as a foundational reference. nih.gov This integration is central to modern chemistry, where computational modeling assists in interpreting complex experimental results, providing a deeper molecular understanding. nih.gov For example, Density Functional Theory (DFT) calculations are used to understand electronic delocalization and potential reactivity, complementing experimental findings on inhibitor-enzyme interactions in related molecules. acs.orgacs.org This combined approach, often termed integrative structural biology, enriches the interpretation of data and allows for the generation of detailed molecular models. nih.govaip.org

| Data Type | Source | Application in Elucidation |

| Spectroscopic Data | Lab Experiments (NMR, MS, IR) | Provides primary evidence of molecular structure and functional groups. acs.org |

| Computed Properties | Computational Chemistry (DFT, etc.) | Predicts spectra, calculates energies, and models molecular behavior to support or challenge proposed structures. researchgate.netacs.org |

| Database Information | Public Repositories (PubChem) | Offers reference data, including calculated descriptors and known spectral information for related compounds. nih.gov |

Green Chemistry Innovations in Compound Manufacturing and Research

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pharmaceutical intermediates. mdpi.comresearchgate.net The focus is on minimizing waste, using less hazardous materials, and improving energy efficiency. acs.orgnih.gov

In the context of synthesizing benzoyl chloride derivatives, green innovations include the development of processes that reduce or eliminate the use of harmful solvents and reagents. researchgate.netgoogle.com For instance, substituting traditional solvents with more environmentally benign options like water or ethanol, or designing solvent-free reaction conditions, is a key goal. mdpi.comacs.org One patented process for a related compound emphasizes its environmental friendliness by avoiding the generation of "three wastes," a significant step towards sustainable manufacturing. google.com Another approach involves replacing highly toxic reagents, such as phosgene (B1210022), with safer alternatives like triphosgene (B27547). google.comgoogle.com The use of catalysis, including biocatalysis, offers pathways to more efficient and selective reactions under milder conditions, further reducing the environmental footprint of chemical production. mdpi.com These strategies align with the overarching goal of designing chemical syntheses that are not only efficient and economical but also sustainable and safe. semanticscholar.org

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles has driven research into more environmentally benign methods for synthesizing benzoyl chlorides, including this compound. Traditional methods often involve chlorinating agents that can be hazardous or produce significant waste streams.

A primary focus has been the replacement of highly toxic reagents like phosgene. google.com One innovative approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as a safer substitute. google.com This method proceeds under gentle reaction conditions, is controllable, and reduces the emission of waste gases like hydrogen chloride, which are unavoidable in many conventional processes. google.com Other commonly used chlorinating agents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and oxalyl chloride. The reaction of the corresponding carboxylic acid with thionyl chloride is a prevalent method, while oxalyl chloride is often favored in laboratory settings for its mild conditions and the clean formation of volatile byproducts.

Resource Efficiency and Environmental Impact Reduction in Industrial Processes

On an industrial scale, enhancing resource efficiency and minimizing environmental impact are paramount. Resource efficiency involves any action that achieves a lower level of resource use for a given output, a concept applicable at all stages of the supply chain. service.gov.uk For the production of benzoyl chlorides, this includes strategies to reduce raw material consumption, recycle process materials, and manage waste streams effectively.

A significant aspect of environmental impact reduction is the management of hazardous byproducts. For instance, synthesis routes using thionyl chloride generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, both of which are hazardous air pollutants that must be captured and neutralized to prevent their release into the atmosphere. Industrial processes are increasingly designed to incorporate the recycling of materials such as mother liquors and unused reagents, which avoids waste and improves economic viability. google.com

Exploration of New Chemical Transformations and Uncharted Reactivity Patterns